4-Methoxyphenol

Polymer Chemistry Monomer Stabilization Industrial Inhibitors

4-Methoxyphenol (MEHQ, CAS 150-76-5) is the premier inhibitor for acrylate, methacrylate, and styrene monomers where polymer clarity is critical. Unlike hydroquinone, its para-methoxy group prevents monomer discoloration while maintaining effective radical scavenging [1]. It is the sole precursor for the food-grade antioxidant BHA via an eco-friendly catalytic route [1]. For procurement, specify ≥99.0% purity to ensure batch-to-batch consistency in polymerization inhibition and BHA synthesis.

Molecular Formula C7H8O2
C7H8O2
OH(C6H4)OCH3
Molecular Weight 124.14 g/mol
CAS No. 150-76-5
Cat. No. B1676288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenol
CAS150-76-5
Synonyms4-hydroxyanisole
4-hydroxyanisole, potassium salt
4-hydroxyanisole, sodium salt
4-methoxyphenol
hydroquinone methyl ether
hydroquinone monomethyl ether
Leucodinine B
mequinol
p-hydroxyanisole
para-methoxyphenol
Molecular FormulaC7H8O2
C7H8O2
OH(C6H4)OCH3
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)O
InChIInChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3
InChIKeyNWVVVBRKAWDGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble (NTP, 1992)
In water, 19,500 mg/L at 25 °C
In water, 40,000 mg/L at 25 °C
Soluble in benzene, carbon tetrachloride;  very soluble in ethanol, ether
Readily soluble in acetone and ethyl acetate.
40 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 4
(77 °F): 4%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Methoxyphenol (MEHQ, CAS 150-76-5): A Para-Substituted Phenolic Inhibitor and Fine Chemical Intermediate


4-Methoxyphenol (CAS 150-76-5), also known as Mequinol, hydroquinone monomethyl ether (MEHQ), or p-hydroxyanisole, is a para-substituted phenolic compound with the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 54–58 °C and a boiling point of 243 °C [1]. The compound is widely employed as a polymerization inhibitor for vinyl monomers (acrylates, methacrylates, styrene), a precursor to the synthetic antioxidant butylated hydroxyanisole (BHA), and an active pharmaceutical ingredient in topical skin depigmentation formulations [1].

Why Uncontrolled Substitution of 4-Methoxyphenol (MEHQ) with Other Phenolic Inhibitors Compromises Process Control and Product Quality


In scientific and industrial applications, 4-Methoxyphenol cannot be substituted indiscriminately with other phenolic inhibitors (e.g., hydroquinone, 4-tert-butylcatechol, tert-butylhydroquinone) without risking significant process deviations. The presence of the para-methoxy group in 4-Methoxyphenol modulates its redox potential, solubility profile, and radical-scavenging kinetics, leading to monomer-specific inhibition behavior [1]. For instance, while hydroquinone (HQ) is a potent inhibitor, its use in acrylic monomer storage can lead to discoloration issues that 4-Methoxyphenol typically mitigates [1]. Furthermore, 4-Methoxyphenol is a distinct and essential precursor for the commercial synthesis of the food-grade antioxidant BHA (3-tert-butyl-4-hydroxyanisole), a role that cannot be fulfilled by simple substitution with other phenolics . The following section provides quantitative, comparator-anchored evidence that substantiates these critical differentiators.

Quantitative Differentiation Guide: 4-Methoxyphenol (MEHQ) Against Primary Industrial Comparators


4-Methoxyphenol (MEHQ) Exhibits Superior Solubility and Reduced Discoloration in Acrylate Monomer Systems Versus Hydroquinone

4-Methoxyphenol (MEHQ) demonstrates a more favorable application profile in specific monomer systems, notably acrylics, when compared to hydroquinone (HQ). While hydroquinone is a potent free-radical scavenger, it is documented to cause undesirable discoloration of the monomer or resultant polymer under certain storage or processing conditions; a limitation that MEHQ often mitigates due to its unique substitution pattern [1]. MEHQ generally exhibits better solubility in specific monomer formulations, which facilitates more uniform distribution and reliable inhibition at low concentrations without compromising the aesthetic or optical properties of the final polymer [1].

Polymer Chemistry Monomer Stabilization Industrial Inhibitors

4-Methoxyphenol Enables Direct Copolymerization Without Inhibitor Removal in Ternary Monomer Systems

4-Methoxyphenol provides a distinct operational advantage in industrial polymer synthesis over other inhibitors that may require a dedicated removal step prior to copolymerization. Technical specifications indicate that monomers stabilized with MEHQ do not require inhibitor removal when copolymerized with other monomers; they can be directly copolymerized in ternary systems [1]. This behavior is not universally observed across all phenolic inhibitors and can be attributed to the specific reactivity of the MEHQ-derived phenoxy radical and its limited interference with intentional copolymerization initiation chemistry [1].

Polymer Synthesis Process Efficiency Monomer Reactivity

4-Methoxyphenol is the Essential Precursor for Eco-Friendly BHA Antioxidant Synthesis via Solid-Acid Catalysis

4-Methoxyphenol is the specific and requisite starting material for the commercial production of butylated hydroxyanisole (BHA), a major synthetic antioxidant used in food, cosmetics, and pharmaceuticals. Synthesis of BHA proceeds via alkylation of 4-methoxyphenol with methyl tert-butyl ether (MTBE) over a non-zeolitic solid acidic catalyst . This methodology is documented as an eco-friendly alternative compared to traditional Friedel-Crafts alkylation routes that typically employ corrosive Lewis acids and generate hazardous waste streams . Substituting 4-methoxyphenol with an alternative phenol (e.g., hydroquinone, cresol) would yield a different alkylated product and would not produce the specific BHA isomer mixture required for food-grade antioxidant applications.

Green Chemistry Food Additive Synthesis Antioxidant Manufacturing

4-Methoxyphenol Redox Potential (0.54 V vs. NHE) is Lower than Unsubstituted Phenol, Facilitating Selective Enzymatic Oxidation

4-Methoxyphenol possesses a distinct redox potential that enables its use as an efficient mediator in enzymatic oxidation systems. In a laccase-mediated system designed for polycyclic aromatic hydrocarbon (PAH) oxidation, the oxidation potential (Eox) of 4-methoxyphenol (MePhe) was experimentally determined to be 0.54 V versus the Normal Hydrogen Electrode (NHE) [1]. This value is significantly lower than that of unsubstituted phenol (0.79 V vs. NHE) and other para-substituted phenols such as 4-fluorophenol (0.76 V) and 4-chlorophenol (0.80 V) measured under identical conditions [1]. The lower oxidation potential correlates with the electron-donating effect of the para-methoxy group, making 4-methoxyphenol more readily oxidizable and a more effective laccase substrate and redox mediator.

Bioelectrochemistry Enzymatic Catalysis Redox Mediators

4-Methoxyphenol Acts as a Modulator of Polydispersity in Conductive Polymer Synthesis at Defined Concentrations

4-Methoxyphenol can be used to fine-tune the molecular weight distribution (polydispersity, PD) in the synthesis of specialty polymers, a level of control not readily achievable with all phenolic additives. In the synthesis of the electroluminescent polymer MEH-PPV, the addition of 4-methoxyphenol at specific concentrations directly influenced the polydispersity index (PD). Polymerization conducted with 1.0% 4-methoxyphenol yielded a polymer with a PD of 1.14, while increasing the concentration to 2.0% resulted in a broader molecular weight distribution with a PD of 1.52 [1].

Conductive Polymers Molecular Weight Control Materials Synthesis

Optimal Scientific and Industrial Application Scenarios for 4-Methoxyphenol (MEHQ) Based on Quantified Differentiation


Stabilization of Acrylate and Methacrylate Monomers for Long-Term Storage Without Discoloration

For industrial manufacturers and distributors of acrylate, methacrylate, and styrene monomers, 4-Methoxyphenol (MEHQ) is the preferred inhibitor when final polymer aesthetics (e.g., clarity, color) are critical. As established in the differentiation evidence, MEHQ mitigates the monomer discoloration often associated with hydroquinone (HQ) use while maintaining effective free-radical scavenging at typical ppm-level concentrations [1]. This scenario is particularly relevant for the production of optical-grade polymers, clear coatings, and medical adhesives where any yellowing or hazing is unacceptable.

Sustainable Manufacturing of Food-Grade Antioxidant Butylated Hydroxyanisole (BHA)

Procurement teams in the food additive and cosmetic ingredient sectors must specify 4-Methoxyphenol as the singular precursor for BHA synthesis. The evidence confirms that 4-Methoxyphenol undergoes eco-friendly alkylation with MTBE over solid acid catalysts to yield BHA, a process noted for its environmental advantages over traditional Friedel-Crafts methods [1]. Substitution with other phenolic compounds would not produce the approved BHA isomer and would negate the sustainability benefits of the established catalytic route.

Enzymatic Bioremediation and Biosensor Development Using Laccase Mediator Systems

Environmental biotechnologists and analytical chemists developing laccase-based oxidation systems should select 4-Methoxyphenol over phenol or halogenated phenols as a redox mediator. Its experimentally determined lower oxidation potential of 0.54 V (vs. NHE) compared to phenol (0.79 V) and 4-chlorophenol (0.80 V) quantifies its superior electron-donating capacity and efficiency in mediating the enzymatic degradation of recalcitrant pollutants like PAHs or in generating electrochemical signals in biosensors [1].

Molecular Weight Control in the Synthesis of Conjugated Polymers for Organic Electronics

Researchers fabricating conjugated polymers (e.g., MEH-PPV) for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) should utilize 4-Methoxyphenol as a chain-transfer agent for fine-tuning polymer polydispersity. The evidence demonstrates that adjusting the concentration of 4-Methoxyphenol from 1.0% to 2.0% increases the PD from 1.14 to 1.52, providing a quantifiable method to tailor the molecular weight distribution and thereby optimize the film-forming properties and charge transport characteristics of the final semiconducting material [1].

Technical Documentation Hub

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